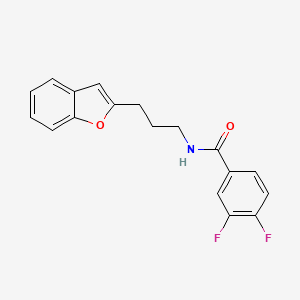

N-(3-(benzofuran-2-yl)propyl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(benzofuran-2-yl)propyl)-3,4-difluorobenzamide, also known as ABP-688, is a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). The mGluR4 is a G protein-coupled receptor that plays an important role in the regulation of neurotransmitter release in the central nervous system. ABP-688 has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Benzofuran derivatives exhibit promising anti-tumor properties. Research has shown that this compound can interfere with cancer cell growth and proliferation. By targeting specific pathways or receptors, it may inhibit tumor progression and metastasis. Further studies are needed to explore its mechanism of action and potential as an anti-cancer drug candidate .

Antibacterial Effects

The benzofuran scaffold has demonstrated antibacterial activity against various pathogens. Researchers have investigated its potential as an antimicrobial agent, particularly in combating drug-resistant bacteria. By understanding its interactions with bacterial enzymes or cell membranes, scientists aim to develop novel antibiotics .

Antioxidant Properties

Benzofuran compounds, including our target molecule, possess antioxidant capabilities. These properties help neutralize harmful free radicals, reducing oxidative stress and preventing cellular damage. Such antioxidants may find applications in health supplements or skincare products .

Anti-Viral Potential

Recent discoveries highlight the anti-hepatitis C virus (HCV) activity of a novel macrocyclic benzofuran compound. Researchers believe it could be an effective therapeutic drug for HCV. Investigating its interactions with viral proteins and replication processes is crucial for drug development .

Synthetic Applications

Benzofuran derivatives serve as valuable building blocks in organic synthesis. Researchers have developed novel methods for constructing benzofuran rings, including free radical cyclization cascades and proton quantum tunneling. These synthetic routes enable access to complex polycyclic benzofuran compounds, which may have diverse applications .

Drug Discovery and Lead Compounds

Given its biological activities, N-(3-(benzofuran-2-yl)propyl)-3,4-difluorobenzamide represents a potential natural drug lead compound. Medicinal chemists explore its structure-activity relationships (SAR) to optimize its properties. By modifying functional groups or substituents, they aim to design more potent derivatives for various therapeutic indications .

Propiedades

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO2/c19-15-8-7-13(11-16(15)20)18(22)21-9-3-5-14-10-12-4-1-2-6-17(12)23-14/h1-2,4,6-8,10-11H,3,5,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMLGRAEZPZKBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)propyl)-3,4-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)

![3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride](/img/structure/B2906312.png)

![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2906315.png)

![(E)-3-phenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2906318.png)

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)

![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906330.png)